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molecular formula C11H9BrO B8397183 2-(3-Furanylmethyl)bromobenzene

2-(3-Furanylmethyl)bromobenzene

Cat. No. B8397183
M. Wt: 237.09 g/mol
InChI Key: NBUSQVDLATWKLP-UHFFFAOYSA-N
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Patent
US04599341

Procedure details

Aluminum chloride (78.0 mmol) dissolved in diethyl ether (40 mL) under nitrogen was added to a suspension of lithium aluminum hydride (78.0 mmol) in diethyl ether (40 mL) under nitrogen at 0° C. To the reaction mixture was added a solution of Compound 3a (52.0 mmol) in diethyl ether (25 mL) at such a rate that reflux was maintained. After an additional 15 minutes at reflux, the reaction mixture was cooled to 0° C. and dilute 3M sulfuric acid was added dropwise until the evolution of gas stopped. The reaction mixture was then poured onto ice (100 mL) and 3N hydrochloric acid (25 mL) and then extracted with diethyl ether (2×50 mL). The combined organic phases were washed with 3N hydrochloric acid, saturated aqueous sodium bicarbonate, water and brine and then dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue purified by flash chromatography on silica gel eluted with ethyl acetate:hexane (2:98) to afford Compound 3b as an oil (Rf =0.4).
Quantity
78 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
78 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
52 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:11][C:12]1[CH:24]=[CH:23][CH:22]=[CH:21][C:13]=1[CH:14](O)[C:15]1[CH:19]=[CH:18]S[CH:16]=1.S(=O)(=O)(O)[OH:26].Cl>C(OCC)C>[O:26]1[CH:18]=[CH:19][C:15]([CH2:14][C:13]2[CH:21]=[CH:22][CH:23]=[CH:24][C:12]=2[Br:11])=[CH:16]1 |f:0.1.2.3,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
78 mmol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
78 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
52 mmol
Type
reactant
Smiles
BrC1=C(C(C2=CSC=C2)O)C=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
that reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
After an additional 15 minutes at reflux
Duration
15 min
ADDITION
Type
ADDITION
Details
was added dropwise until the evolution of gas
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with 3N hydrochloric acid, saturated aqueous sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate:hexane (2:98)

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)CC1=C(C=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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